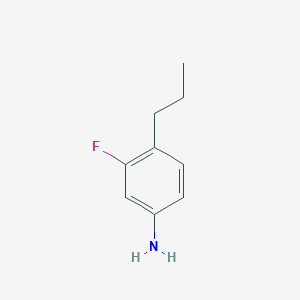
3-Fluoro-4-propylaniline
Overview
Description
3-Fluoro-4-propylaniline is an organic compound that belongs to the class of anilines, which are derivatives of benzene with an amino group attached. This compound is known for its antibacterial and anti-inflammatory properties and is commonly used in the pharmaceutical industry.
Preparation Methods
The synthesis of 3-Fluoro-4-propylaniline typically involves multiple steps:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene to introduce the propyl group.
Nitration and Reduction: The nitration of the benzene ring introduces a nitro group, which is subsequently reduced to an amino group.
Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
3-Fluoro-4-propylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the fluoro and propyl groups direct the incoming substituents to specific positions on the benzene ring.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions include various substituted anilines and quinones.
Scientific Research Applications
3-Fluoro-4-propylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its antibacterial and anti-inflammatory properties make it a valuable compound in biological studies.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting bacterial infections and inflammatory conditions.
Industry: This compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Fluoro-4-propylaniline exerts its effects involves the interaction with bacterial cell walls, disrupting their integrity and leading to cell death. The anti-inflammatory properties are attributed to its ability to inhibit specific enzymes and pathways involved in the inflammatory response .
Comparison with Similar Compounds
3-Fluoro-4-propylaniline can be compared with other aniline derivatives such as:
4-Fluoroaniline: Similar in structure but lacks the propyl group, resulting in different chemical properties and applications.
3-Chloro-4-propylaniline: Similar but with a chloro group instead of a fluoro group, leading to different reactivity and biological activity.
4-Propylaniline: Lacks the fluoro group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its combination of fluoro and propyl groups, which confer specific chemical and biological properties that are not observed in its analogs.
Properties
IUPAC Name |
3-fluoro-4-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-2-3-7-4-5-8(11)6-9(7)10/h4-6H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOAZBSINHBGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


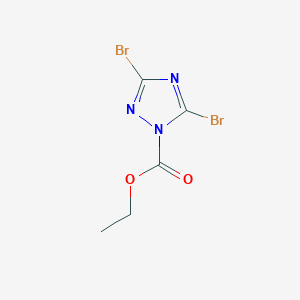
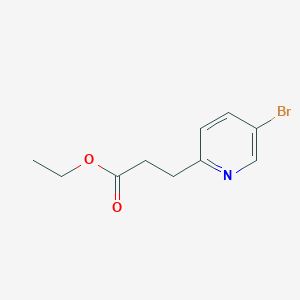
![4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide](/img/structure/B1409052.png)
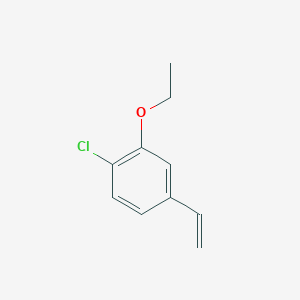
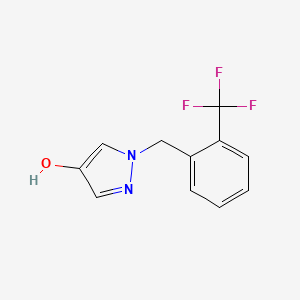
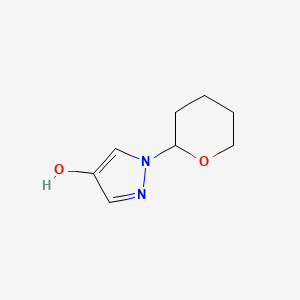
![Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409056.png)
![1-[3-(Benzyloxy)phenyl]cyclopropan-1-amine](/img/structure/B1409057.png)
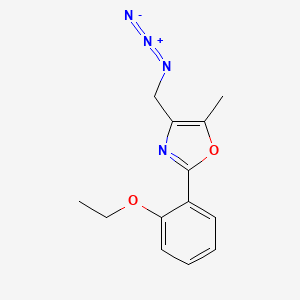
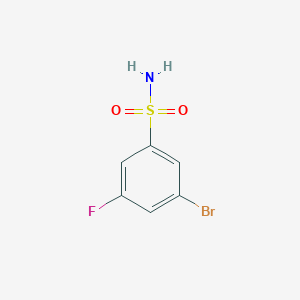
![Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409064.png)
![2-((3-Benzoylimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409065.png)

![(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B1409069.png)
